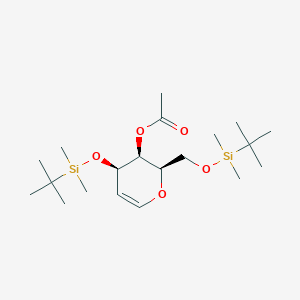![molecular formula C8H9NOS B064344 1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone CAS No. 173667-60-2](/img/structure/B64344.png)
1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,4-c]pyrrole ring system, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the use of a thieno[3,4-c]pyrrole derivative and an ethanone derivative, which are reacted in the presence of a catalyst such as iron (III) chloride . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Alkylated pyrrole derivatives
Scientific Research Applications
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrrole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrole derivatives: Known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Thiophene derivatives: Widely used in medicinal chemistry and material science for their unique electronic properties.
Uniqueness
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI) stands out due to its specific combination of a thieno[3,4-c]pyrrole ring with an ethanone group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
173667-60-2 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-5(10)8-7-3-9-2-6(7)4-11-8/h4,9H,2-3H2,1H3 |
InChI Key |
BHZPQGVPBZPWAX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CNCC2=CS1 |
Canonical SMILES |
CC(=O)C1=C2CNCC2=CS1 |
Synonyms |
Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)




![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci)](/img/structure/B64291.png)


![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)



